molecular formula C3HF6NO3S B134289 N-(Trifluoromethanesulfonyl)trifluoroacetamide CAS No. 151198-85-5

N-(Trifluoromethanesulfonyl)trifluoroacetamide

Cat. No.: B134289
CAS No.: 151198-85-5
M. Wt: 245.1 g/mol
InChI Key: CFYBHDCZEADVJH-UHFFFAOYSA-N
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Description

N-(Trifluoromethanesulfonyl)trifluoroacetamide (CAS: 151198-85-5) is a fluorinated organic compound with the molecular formula C₃HF₆NO₃S and a molecular weight of 245.1 g/mol . It exists as a white to pale yellow crystalline powder with a melting point of 45°C, a predicted density of 1.778 g/cm³, and a refractive index of 1.344 . The compound is soluble in water and is typically stored under refrigeration .

Structurally, it combines a trifluoroacetamide group (CF₃CONH) with a trifluoromethanesulfonyl (CF₃SO₂) moiety, conferring strong electron-withdrawing properties. This dual functionality enhances its reactivity in organic synthesis, particularly in transamination and condensation reactions .

Properties

IUPAC Name

2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6NO3S/c4-2(5,6)1(11)10-14(12,13)3(7,8)9/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBHDCZEADVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478087
Record name N-(Trifluoromethanesulfonyl)trifluoroacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151198-85-5
Record name N-(Trifluoromethanesulfonyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Trifluoromethanesulfonyl)trifluoroacetamide
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Chemical Reactions Analysis

Types of Reactions: N-(Trifluoromethanesulfonyl)trifluoroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include bases , acids , and oxidizing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted amides and fluorinated compounds .

Scientific Research Applications

Organic Synthesis

TFSA serves as a powerful reagent for introducing trifluoromethyl and sulfonyl groups into organic molecules. Its use in the synthesis of complex organic compounds has been documented extensively.

  • Reactivity : TFSA can participate in nucleophilic substitution reactions, enhancing the formation of diverse chemical structures.
  • Case Study : The synthesis of mono- and bis-γ-lactams using TFSA has shown yields exceeding 80% when combined with other reagents .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development.

  • Antimicrobial Activity : Studies indicate TFSA exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Cytotoxicity : TFSA has shown selective cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Biochemistry

In biochemical research, TFSA is utilized for enzyme inhibition studies and protein modifications.

  • Mechanism of Action : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins .

Mechanism of Action

The mechanism of action of N-(Trifluoromethanesulfonyl)trifluoroacetamide involves its high reactivity due to the presence of the trifluoromethanesulfonyl group. This group can undergo various chemical transformations, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues

Trifluoroacetamide Derivatives
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Molecular Formula: C₆H₁₂F₃NOSi Key Features: Used as a silylating agent in gas chromatography-mass spectrometry (GC-MS) to derivatize polar functional groups (e.g., hydroxyl, amine) . Comparison: Unlike N-(Trifluoromethanesulfonyl)trifluoroacetamide, MSTFA contains a trimethylsilyl group, enhancing volatility for GC applications. The target compound lacks silylation capability but exhibits stronger electrophilicity due to the sulfonyl group .
  • N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide: Molecular Formula: C₉H₅F₃N₂O Key Features: The electron-withdrawing cyano group increases the acidity of the amide hydrogen, making it reactive in nucleophilic substitutions . Comparison: The sulfonyl group in this compound provides greater stability toward hydrolysis compared to the cyanophenyl derivative .
Sulfonamide Derivatives
  • N,N′-Methylenebis(trifluoromethanesulfonamide) :
    • Key Features : Generated via condensation of trifluoromethanesulfonamide with paraformaldehyde .
    • Comparison : This compound has a methylene bridge between two sulfonamide groups, whereas the target compound features a trifluoroacetamide-sulfonyl hybrid structure. The latter is more versatile in transamination reactions due to its dual reactive sites .

Functional and Reactivity Differences

Compound Key Functional Groups Reactivity Profile Applications Reference
This compound CF₃SO₂, CF₃CONH Electrophilic substitution, transamination Organic synthesis, intermediates
N-Methylbis(trifluoroacetamide) Two CF₃CO groups High electrophilicity, thermal stability Specialty solvents, fluorinated polymers
N-(Alkyl)-trifluoroacetamides CF₃CONH, alkyl chains Corrosion inhibition via film formation Water treatment in power plants
N-(Propargyl)trifluoroacetamide CF₃CONH, propargyl group Electrophilic bromination (no cyclization) Synthesis of halogenated intermediates
  • Electron-Withdrawing Effects: The trifluoromethanesulfonyl group in the target compound is more electron-withdrawing than trifluoroacetyl or cyanophenyl groups, accelerating reactions with nucleophiles .
  • Steric Considerations : Bulky substituents (e.g., propargyl in N-propargyltrifluoroacetamide) hinder cyclization, whereas the compact sulfonyl group in the target compound allows for diverse reaction pathways .

Physicochemical Properties

Property This compound N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide
Molecular Weight (g/mol) 245.1 199.24 216.14
Melting Point (°C) 45 Liquid (bp 130–132°C) Not reported
Density (g/cm³) 1.778 1.070 Not reported
Solubility Water-soluble Organic solvents Limited water solubility
Key Application Organic synthesis GC-MS derivatization Pharmaceutical intermediates

Biological Activity

N-(Trifluoromethanesulfonyl)trifluoroacetamide (TFSA) is a synthetic organic compound characterized by its unique trifluoromethyl and sulfonyl functional groups. These features contribute to its reactivity and potential biological activity, making it a subject of interest in organic synthesis and medicinal chemistry. This article aims to explore the biological activity of TFSA, including its chemical properties, mechanisms of action, and relevant case studies.

TFSA is a derivative of trifluoroacetic acid and trifluoromethanesulfonic acid. Its molecular structure includes two significant functional groups: the trifluoromethanesulfonyl group (CF3SO2) and the trifluoroacetyl group (CF3CO). The presence of these electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

PropertyValue
Molecular FormulaC₅F₆N₄O₂S
Molecular Weight227.15 g/mol
Melting PointNot available
SolubilitySoluble in polar solvents
pKaNot available

Mechanisms of Biological Activity

The biological activity of TFSA can be attributed to its ability to form hydrogen bonds and interact with various biological targets. The trifluoromethyl groups enhance lipophilicity, allowing TFSA to penetrate biological membranes more effectively. This property is crucial for its potential role as a drug candidate or reagent in biological systems .

Interaction with Biological Targets

  • Enzyme Inhibition : TFSA has been shown to inhibit certain enzymes by modifying their active sites through covalent bonding. This modification can lead to a decrease in enzyme activity, which is beneficial in therapeutic contexts where enzyme inhibition is desired.
  • Reactivity with Nucleophiles : The electrophilic nature of TFSA allows it to react with nucleophiles, forming stable adducts that may exhibit biological activity. For example, reactions with amines can yield sulfonamides, which have known pharmacological effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to TFSA:

  • Study on Triflamides : Research indicates that triflamides, including TFSA derivatives, exhibit high NH-acidity and catalytic activity in organic reactions. These properties suggest potential applications in drug development and synthesis .
  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various trifluoromethylated compounds, including TFSA derivatives. Results showed that certain derivatives possess significant antibacterial activity against Gram-positive bacteria .
  • Synthesis Applications : TFSA has been utilized as a reagent in the synthesis of biologically active compounds. For instance, its role in facilitating C–N bond formation has been highlighted in recent synthetic methodologies aimed at producing pharmaceutical intermediates .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModifies active sites
Antimicrobial EffectsSignificant activity against bacteria
Synthetic ReagentFacilitates C–N bond formation

Q & A

Q. What are the key safety considerations when handling N-(Trifluoromethanesulfonyl)trifluoroacetamide in laboratory settings?

this compound is classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A) . Researchers must:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact and inhalation; store in a cool, dry place away from oxidizers.
  • Refer to emergency protocols for accidental exposure, including flushing eyes/skin with water for 15 minutes and seeking medical attention.

Q. What analytical methods are routinely used to confirm the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR are critical for confirming structural integrity. For example, 19^{19}F NMR can resolve trifluoromethyl groups at ~-70 ppm .
  • GC-MS : Used to detect volatile impurities, with derivatization (e.g., silylation) enhancing sensitivity .
  • Elemental Analysis : Validate molecular composition (C3_3HF6_6NO3_3S; MW 245.1) .

Q. How is this compound synthesized, and what are common byproducts?

A typical synthesis involves reacting trifluoroacetamide with trifluoromethanesulfonyl chloride under anhydrous conditions. Key steps:

  • Reagent Equivalence : Use equimolar ratios to minimize unreacted starting materials.
  • Solvent Choice : Dichloromethane or THF ensures solubility and reaction efficiency .
  • Byproducts : Excess sulfonyl chloride may form disubstituted derivatives, detectable via 19^{19}F NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing trifluoroacetamide derivatives?

Contradictions often arise from:

  • Dynamic Effects : Rotameric equilibria in trifluoromethyl groups broaden 19^{19}F NMR signals. Low-temperature NMR (-40°C) can stabilize conformers .
  • Solvent Artifacts : Residual trifluoroacetic acid (TFA) in samples may split peaks. Pre-treatment with anhydrous Na2_2SO4_4 removes acidic impurities .
  • Spectral Overlap : Use 2D NMR (COSY, HSQC) to disentangle overlapping signals, particularly in complex mixtures .

Q. What derivatization strategies enhance the detection of this compound in trace analysis?

  • Silylation : React with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens (e.g., -OH, -NH) with trimethylsilyl groups, improving GC-MS volatility .
  • Two-Step Derivatization : For polar metabolites, combine MTBSTFA (tert-butyldimethylsilyl) and MBTFA (N-methyl-bis-trifluoroacetamide) to enhance sensitivity .
  • Validation : Spike recovery experiments (80–120%) and internal standards (e.g., deuterated analogs) ensure method accuracy .

Q. How do reaction mechanisms differ when using this compound in electrophilic vs. nucleophilic environments?

  • Electrophilic Reactions : The sulfonyl group acts as a leaving group, enabling nucleophilic substitution (e.g., bromination at propargyl positions) .
  • Nucleophilic Environments : The carbonyl oxygen’s low nucleophilicity (vs. sulfur) suppresses cyclization, favoring linear adducts .
  • Kinetic Studies : Monitor reaction progress via in-situ 19^{19}F NMR to identify rate-limiting steps .

Q. What computational tools predict the physicochemical properties of this compound derivatives?

  • Topological Polar Surface Area (TPSA) : Calculated as 29.1 Å2^2 using Molinspiration, indicating moderate membrane permeability .
  • LogP Prediction : Software like ACD/Labs estimates logP = 1.78, suggesting moderate hydrophobicity .
  • Acidity (pKa) : Predicted pKa = -7.41, consistent with strong electron-withdrawing effects of trifluoromethyl groups .

Q. How are trifluoroacetamide derivatives evaluated for biological activity in preclinical studies?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC ≤ 10 µg/mL) and fungi (e.g., Candida spp.) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to determine IC50_{50} values .
  • Mechanistic Probes : Use fluorescence tagging (e.g., BODIPY) to track cellular uptake and target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Trifluoromethanesulfonyl)trifluoroacetamide
Reactant of Route 2
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